molecular formula C27H26N2O5S B2370824 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 895646-11-4

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2370824
CAS No.: 895646-11-4
M. Wt: 490.57
InChI Key: KZFJSPCDYVAMLM-UHFFFAOYSA-N
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Description

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
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Biological Activity

2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N2O5S , with a molecular weight of approximately 476.55 g/mol . Its structure includes a quinoline core substituted with an ethoxyphenyl sulfonyl group and an o-tolyl acetamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H24N2O5S
Molecular Weight476.55 g/mol
CAS NumberNot specified

Anticancer Properties

Research indicates that This compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by interfering with key enzymes involved in cell proliferation. In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .

Enzyme Inhibition

The compound has demonstrated enzyme inhibitory properties that are crucial for its anticancer effects. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases and cancer progression. The inhibitory activity is quantified by IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For instance, similar compounds have shown AChE inhibition with IC50 values in the low micromolar range .

Protein-Ligand Interactions

Molecular docking studies have been conducted to explore the interactions between this compound and target proteins involved in cancer pathways. These studies reveal that the compound binds effectively to active sites of enzymes, which may disrupt their function and contribute to its biological efficacy .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may activate apoptotic pathways while inhibiting cell cycle progression in cancer cells, providing insights into its potential therapeutic applications .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of quinoline derivatives. The unique sulfonamide and acetamide functionalities in this compound are believed to play a critical role in its pharmacological profile .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-20-10-12-21(13-11-20)35(32,33)25-16-29(24-14-9-18(2)15-22(24)27(25)31)17-26(30)28-23-8-6-5-7-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFJSPCDYVAMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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